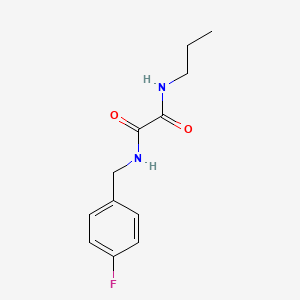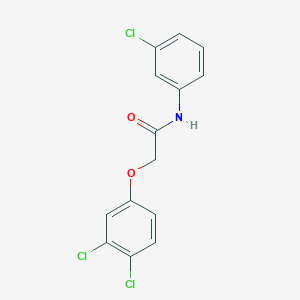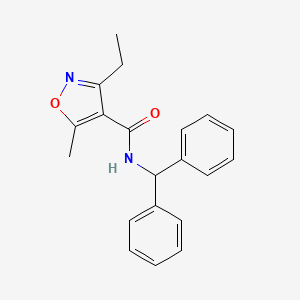![molecular formula C16H14F3NO3 B4776736 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4776736.png)
2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide
説明
2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide, also known as TFB, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the regulation of body temperature and pain sensation. TFB has been used to study the role of TRPM8 in various physiological and pathological processes, including thermoregulation, cold allodynia, and prostate cancer.
作用機序
2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide acts as a competitive antagonist of TRPM8 channels, which are expressed in various tissues, including sensory neurons, prostate cancer cells, and brown adipose tissue. TRPM8 channels are activated by cold temperatures, menthol, and other cooling agents, and play a crucial role in the regulation of body temperature, pain sensation, and cell growth and survival.
2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide binds to the pore-forming region of TRPM8 channels and blocks the influx of calcium ions, which are essential for the activation of downstream signaling pathways. By blocking the activation of TRPM8 channels, 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide reduces cold sensitivity, pain sensation, and cell growth and survival, depending on the tissue and context.
Biochemical and Physiological Effects:
2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, depending on the tissue and context. In sensory neurons, 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide reduces cold sensitivity and pain sensation by blocking the activation of TRPM8 channels. In brown adipose tissue, 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide impairs the ability of animals to maintain their body temperature in cold environments by blocking the activation of TRPM8 channels. In prostate cancer cells, 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide inhibits cell growth and survival by blocking the activation of TRPM8 channels.
実験室実験の利点と制限
2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for TRPM8 channels, its well-characterized mechanism of action, and its availability as a pure and stable compound. 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide can be used to study the role of TRPM8 in various physiological and pathological processes, including thermoregulation, pain sensation, and cell growth and survival.
However, 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide also has some limitations for lab experiments, including its potential off-target effects on other ion channels and receptors, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations. These limitations should be taken into account when designing experiments using 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide.
将来の方向性
For research on 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide and TRPM8 could include:
- Investigating the role of TRPM8 in other tissues and contexts, such as the skin, the bladder, and the brain.
- Developing more potent and selective TRPM8 antagonists that could be used as therapeutic agents for pain and cancer.
- Studying the interaction between TRPM8 and other ion channels and receptors, such as TRPA1 and cannabinoid receptors.
- Exploring the potential of TRPM8 as a target for drug discovery and development in various fields, such as pain management, cancer therapy, and metabolic disorders.
科学的研究の応用
2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research to study the role of TRPM8 in various physiological and pathological processes. For example, 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide has been used to investigate the mechanisms underlying cold allodynia, which is a common symptom of neuropathic pain. 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide has been shown to block the activation of TRPM8 channels by menthol and other cooling agents, thereby reducing cold sensitivity and pain in animal models of neuropathic pain.
2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide has also been used to study the role of TRPM8 in thermoregulation, which is the process by which the body maintains its internal temperature within a narrow range. TRPM8 channels are activated by cold temperatures and play a crucial role in the regulation of body temperature. 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide has been shown to block the activation of TRPM8 channels by cold temperatures, thereby impairing the ability of animals to maintain their body temperature in cold environments.
In addition, 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide has been used to investigate the role of TRPM8 in prostate cancer, which is one of the most common cancers in men. TRPM8 channels are overexpressed in prostate cancer cells and play a critical role in the growth and survival of these cells. 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo by blocking the activation of TRPM8 channels.
特性
IUPAC Name |
2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-13-5-3-4-12(14(13)23-2)15(21)20-11-8-6-10(7-9-11)16(17,18)19/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSPUQAIKNICGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[1-(2-naphthyloxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4776661.png)

![2-cyano-N-cyclopropyl-3-{2-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B4776682.png)

![3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4776687.png)
![2,3,4,5,6-pentafluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4776693.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-1-piperazinecarbothioamide](/img/structure/B4776719.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4776726.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4776745.png)
![3-[2-(3,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4776749.png)
